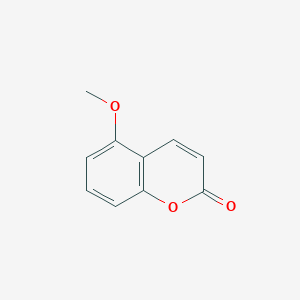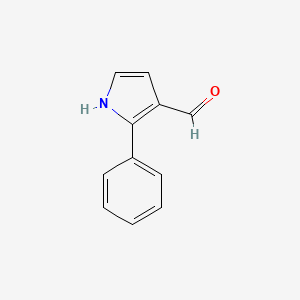
2-Phenyl-1H-pyrrole-3-carbaldehyde
Übersicht
Beschreibung
“2-Phenyl-1H-pyrrole-3-carbaldehyde” is a chemical compound with the empirical formula C11H9NO . It is a heterocyclic compound, which means it contains atoms of at least two different elements as a part of its ring structure .
Molecular Structure Analysis
The molecular structure of “2-Phenyl-1H-pyrrole-3-carbaldehyde” consists of a pyrrole ring attached to a phenyl group and a carbaldehyde group . The 3D structure of similar compounds can be viewed using specific software .Wissenschaftliche Forschungsanwendungen
Natural Product Chemistry and Biological Functions
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, including 2-Phenyl-1H-pyrrole-3-carbaldehyde, have been isolated from various natural sources such as fungi, plants (roots, leaves, and seeds), and microorganisms. Notably, Py-2-C derivatives play a crucial role in biological processes. For instance:
- Diabetes Marker : Pyrraline, a well-known diabetes molecular marker, contains the Py-2-C skeleton. It is produced through sequential reactions in vivo .
Medicinal Chemistry and Drug Development
2-Phenyl-1H-pyrrole-3-carbaldehyde has potential applications in drug discovery and development:
- Vonoprazan Fumarate Synthesis : It serves as an intermediate in the synthesis of vonoprazan fumarate, a potent orally active potassium-competitive acid blocker (P-CAB) used for treating acid-related diseases .
Catalysis and Chemical Reactions
Pyrrole-2-carboxaldehyde derivatives are versatile in catalytic reactions:
- Catalyst : Pyrroles are utilized as catalysts in polymerization processes, corrosion inhibition, preservation, solvent for resins, and more .
Sustainable Multicomponent Reactions
While not specific to 2-Phenyl-1H-pyrrole-3-carbaldehyde, related compounds like 1H-indole-3-carbaldehyde have been used in inherently sustainable multicomponent reactions. These reactions contribute to the assembly of pharmaceutically interesting scaffolds .
Wirkmechanismus
Target of Action
Similar compounds such as 2,5-dimethyl-1-phenyl-1h-pyrrole-3-carbaldehyde have been used in the discovery of pyrrolone antimalarials , suggesting potential targets could be enzymes or proteins involved in the life cycle of malaria parasites.
Mode of Action
It’s likely that the compound interacts with its targets by binding to active sites, leading to changes in the target’s function
Biochemical Pathways
Given the structural similarity to other pyrrole derivatives, it’s plausible that this compound could impact pathways related to the life cycle of malaria parasites . More research is needed to confirm this and identify other potentially affected pathways.
Result of Action
Based on the use of structurally similar compounds in antimalarial research , it’s possible that this compound could have effects on the growth and development of malaria parasites
Eigenschaften
IUPAC Name |
2-phenyl-1H-pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-8-10-6-7-12-11(10)9-4-2-1-3-5-9/h1-8,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOISOXQFSFKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344679 | |
| Record name | 2-Phenyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
52179-71-2 | |
| Record name | 2-Phenyl-1H-pyrrole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52179-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




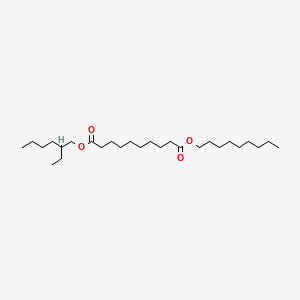
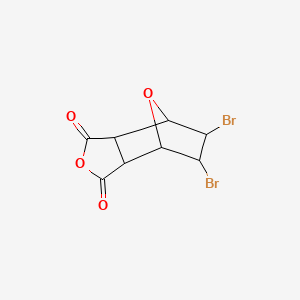

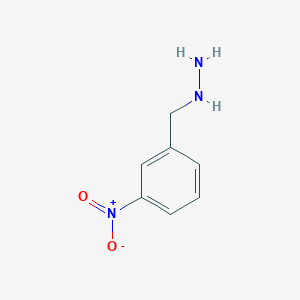

![2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3053158.png)

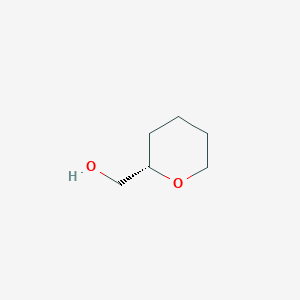
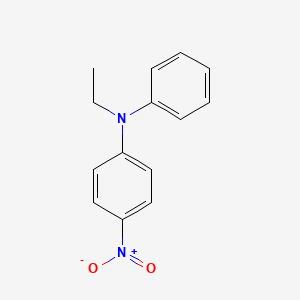
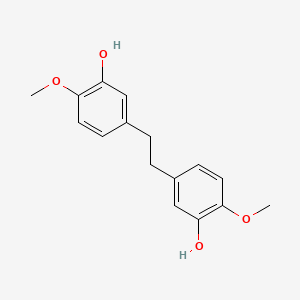
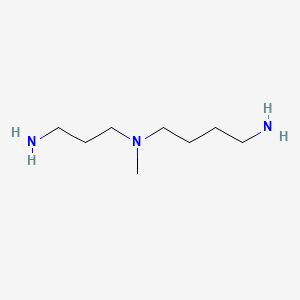
![Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)-](/img/structure/B3053165.png)
